N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide
Description
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is a quinolinamine derivative characterized by an isopropyl group at the N-position, a phenyl substituent at the 2-position of the quinoline core, and a dihydrobromide salt formulation. This salt form enhances aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical chemistry to improve bioavailability .
Properties
CAS No. |
853344-26-0 |
|---|---|
Molecular Formula |
C18H20Br2N2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C18H18N2.2BrH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H |
InChI Key |
QVQMQLBQRLZNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation Reaction
Reactants :
-
2-Phenyl-4-quinolinamine (C₁₅H₁₁N₂)
-
Isopropyl bromide (C₃H₇Br)
-
Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Conditions :
-
Solvent: Ethanol or acetonitrile
-
Temperature: Reflux (60–80°C)
-
Reaction time: 4–6 hours
Mechanism :
The nucleophilic amine group in 2-phenyl-4-quinolinamine attacks the electrophilic carbon in isopropyl bromide, forming an alkylated product (N-isopropyl-2-phenyl-4-quinolinamine).
Example Reaction :
Step 2: Dihydrobromide Salt Formation
The free base is treated with hydrobromic acid (HBr) to form the dihydrobromide salt, enhancing solubility and stability.
Conditions :
-
Reagents : Concentrated HBr (47% aqueous or gaseous)
-
Solvent : Ethanol or diethyl ether
-
Temperature : Ambient or mild heating
Mechanism :
Two equivalents of HBr protonate the quinolinamine nitrogen and the isopropyl-substituted amine, yielding the dihydrobromide salt.
Final Product :
Alternative Synthesis Strategies
Knorr Cyclization for Quinoline Core
For synthesizing the quinoline backbone, Knorr cyclization is employed:
-
Benzoylacetanilide intermediates react with polyphosphoric acid (PPA) under heat (100–110°C).
-
Cyclization forms the quinoline ring.
-
Functionalization : Introduce substituents (e.g., phenyl, isopropyl groups) via subsequent alkylation or coupling reactions.
Key Reagents :
Suzuki-Miyaura Cross-Coupling
For introducing aryl or heteroaryl groups, Suzuki coupling may modify the quinoline core:
-
Borylation : Introduce boron-containing moieties at specific positions.
-
Cross-coupling : React with aryl halides (e.g., bromophenyl derivatives) using palladium catalysts.
Advantages :
Reaction Optimization and Purification
Solvent and Base Selection
| Parameter | Optimal Choice | Rationale |
|---|---|---|
| Solvent | Acetonitrile or ethanol | High polarity enhances nucleophilicity |
| Base | K₂CO₃ or NaOH | Weak bases avoid side reactions |
| Temperature | 60–80°C | Balances reaction rate and stability |
Purification Methods
| Method | Details | Yield Recovery |
|---|---|---|
| Recrystallization | Ethanol/water (1:1) | 70–85% |
| Column Chromatography | Silica gel, EtOAc/hexane | 60–75% |
Characterization and Quality Control
Analytical Techniques
Challenges and Mitigation Strategies
Side Reactions
-
Oxidation : Quinoline N-oxide formation under O₂-rich conditions.
Mitigation : Use inert atmospheres (N₂/Ar). -
Polyalkylation : Excess isopropyl bromide may lead to N,N-diisopropyl byproducts.
Mitigation : Control stoichiometry (1:1 molar ratio).
Scalability Issues
-
Industrial Methods : Continuous flow systems or automated reactors improve yield consistency.
-
Green Chemistry : Explore solvent-free reactions or recyclable catalysts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the reagents used .
Scientific Research Applications
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: The quinoline core of the target compound distinguishes it from BD 1008/1047 (benzamide derivatives) and 2-deoxystreptamine (aminocyclitol). Unlike 2-deoxystreptamine dihydrobromide, which is linked to antibiotic research, the target compound’s structure aligns more with neuropharmacological agents .
Salt Formulation :
- All compounds listed utilize dihydrobromide salts, improving solubility. However, safety and regulatory data for the target compound are unspecified, whereas 2-deoxystreptamine dihydrobromide is governed under Chinese chemical regulations (e.g., New Chemical Substance Environmental Management) .
Receptor Affinity :
- BD 1008 and BD 1047 are well-characterized sigma receptor ligands, with BD 1008 showing high affinity for Sigma-1 receptors. The target compound’s lack of a dichlorophenyl group (critical for sigma receptor binding in BD analogs) suggests divergent pharmacological targets .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the target compound are cited in the provided evidence.
- Safety and Handling : While 2-deoxystreptamine dihydrobromide’s safety documentation highlights standard precautions for dihydrobromide salts (e.g., avoiding inhalation), similar protocols should apply to the target compound despite its absence from the China Existing Chemical Substance Inventory .
Biological Activity
N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 424.182 g/mol. The compound features a quinoline core structure with an isopropyl group at the nitrogen atom and a phenyl group at the second position. The dihydrobromide form enhances solubility and stability, making it suitable for various applications in research and industry.
Synthesis Methodology:
The synthesis typically involves a nucleophilic substitution reaction between 2-phenyl-4-quinolinamine and isopropyl bromide, facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetonitrile under heated conditions. This method yields various quinoline derivatives, which can be further modified for specific applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Its mechanism of action likely involves the inhibition of microbial growth through interaction with specific enzymes or receptors critical for microbial survival .
A comparative study showed that this compound effectively inhibited the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different strains were recorded, highlighting its efficacy against resistant bacterial species.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), and non-small-cell lung cancer (H460) .
Key Findings:
- IC50 Values: The 50% inhibitory concentration (IC50) values for COLO205 and H460 cells were determined to be 0.32 μM and 0.89 μM, respectively .
- Mechanism of Action: Molecular docking studies suggest that the compound binds to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Case Studies
-
Study on COLO205 Cells:
- The study evaluated the cytotoxic effects of this compound using an MTT assay.
- Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
- In Silico Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Isopropyl-2-phenyl-4-quinolinamine | C18H20N2 | Lacks bromine substituents; simpler structure |
| N,N-Diisopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide | C21H26BrN2O | Contains methoxy group; different substituents |
| 2-Methylquinoline | C10H9N | Simpler quinoline structure without additional substituents |
This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isopropyl-2-phenyl-4-quinolinamine dihydrobromide, and how can reaction parameters be optimized?
- Methodology :
- Stepwise Synthesis : Begin with the condensation of substituted quinoline precursors with isopropylamine under reflux conditions (e.g., in ethanol or acetonitrile). Use catalytic acid (e.g., HBr) to facilitate imine formation .
- Parameter Optimization : Vary temperature (80–120°C), solvent polarity, and reaction time (12–48 hrs) to maximize yield. Monitor intermediates via TLC or HPLC .
- Salt Formation : React the free base with HBr in a stoichiometric ratio (1:2) in anhydrous conditions to ensure dihydrobromide formation. Confirm salt purity via argentometric titration .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (δ 7.0–8.5 ppm for quinoline protons) and dihydrobromide counterion integration .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and detect byproducts .
Q. What stability considerations are critical for handling and storing this compound?
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Use desiccants to mitigate moisture uptake .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC. Common degradation products include de-brominated quinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to distinguish between conformational exchange (e.g., hindered rotation of the isopropyl group) and impurities .
- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping signals in aromatic regions .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond angles and proton environments .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Biochemical Assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding to infer binding constants .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of homologous targets .
Q. How can structural modifications enhance the compound’s selectivity or potency in biological systems?
- SAR Approaches :
- Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or cyclohexyl groups to evaluate steric effects on target affinity .
- Counterion Screening : Compare dihydrobromide with hydrochloride or triflate salts to assess solubility and bioavailability differences .
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve membrane permeability .
Q. What methodologies are recommended for analyzing batch-to-batch variability in industrial-scale synthesis?
- Quality Control :
- Multivariate Analysis (MVA) : Apply PCA or PLS models to correlate process parameters (e.g., pH, stirring rate) with impurity profiles .
- In-line PAT Tools : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Validation Strategies :
- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand-protein interactions with explicit solvent models .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
